N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide
説明
The compound is a sulfonamide derivative featuring a cyclohexylsulfonyl-substituted azetidine ring and a 2,5-dimethylbenzenesulfonamide group. Such structures are typically explored for pharmacological applications, such as enzyme inhibition (e.g., carbonic anhydrase, proteases) or receptor modulation due to their sulfonamide and heterocyclic motifs.
特性
IUPAC Name |
N-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S2/c1-14-8-9-15(2)18(10-14)28(25,26)20-11-19(22)21-12-17(13-21)27(23,24)16-6-4-3-5-7-16/h8-10,16-17,20H,3-7,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAASSTOCXUFBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Sulfonamide group : Known for its biological activity, particularly in antibacterial and anticancer applications.
- Dimethylbenzene moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.
1. Cancer Treatment Potential
Research indicates that compounds similar to N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide may function as MDM2 inhibitors. MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells. A study highlighted the synthesis of sulfonamide derivatives with MDM2 inhibitory activity, suggesting that the compound could be explored for similar applications .
2. Enzyme Inhibition
The compound's sulfonamide structure suggests potential inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). A study employing artificial neural networks predicted the biological activity of sulfonamide derivatives against human carbonic anhydrase II and IX. The structure-activity relationship indicated that modifications in the sulfonamide scaffold could enhance selectivity and potency against specific CA isoforms .
Case Studies
- MDM2 Inhibition :
- Carbonic Anhydrase Activity :
Data Table: Biological Activity Summary
科学的研究の応用
Cancer Treatment
One of the primary applications of this compound is in cancer therapy. Research indicates that compounds with similar structural motifs can act as MDM2 inhibitors, which are crucial in the regulation of the p53 tumor suppressor pathway. MDM2 inhibitors have been shown to reactivate p53 function in tumors where it is inactivated, leading to apoptosis in cancer cells .
Diabetes Management
The compound's potential as a glucokinase (GK) activator is also noteworthy. GK activators are being explored for their ability to regulate glucose levels in patients with type 2 diabetes mellitus (T2DM). Studies have demonstrated that certain GK activators can improve glucose homeostasis while minimizing risks such as hypoglycemia . The structural features of N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide may contribute to its efficacy and safety profile in this context.
Case Study: MDM2 Inhibition
In a study focusing on the design and synthesis of MDM2 inhibitors, compounds structurally related to N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide demonstrated significant anti-tumor activity in vitro and in vivo models. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines .
Case Study: Glucokinase Activation
Another relevant study investigated a series of compounds similar to N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide for their ability to activate glucokinase without causing hypoglycemia. The findings revealed that these compounds could maintain glucose homeostasis in diabetic models while showing a favorable safety profile .
Summary of Findings
The applications of N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide highlight its potential as a therapeutic agent in oncology and diabetes management. Its unique structural characteristics facilitate interactions with key biological targets, making it a promising candidate for further research and development.
類似化合物との比較
Comparison with Similar Compounds
General comparisons based on sulfonamide chemistry and synthetic strategies can be inferred:
Structural and Functional Differences
Key Limitations
- No direct analogs: The evidence lacks sulfonamide-azetidine hybrids or cyclohexylsulfonyl-containing compounds for comparison.
- No pharmacological data: Functional studies (e.g., binding affinity, selectivity) are absent in the provided materials.
Research Findings and Methodological Insights
- Structural Analysis : references SHELXL for crystal structure refinement, which could be critical for confirming the stereochemistry of the azetidine ring or sulfonyl group arrangement.
Critical Gaps in Evidence
The absence of data on the target compound or its analogs in the provided evidence precludes a detailed, authoritative comparison. Future studies should focus on:
Synthesis and characterization (e.g., NMR, X-ray crystallography).
Functional assays to evaluate biological activity.
Computational modeling to compare steric/electronic properties with known sulfonamide-based drugs.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide, and what intermediates are critical?
- Methodological Answer : Begin with sulfonylation of azetidine using cyclohexylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Introduce the 2-oxoethyl group via nucleophilic substitution, followed by coupling with 2,5-dimethylbenzenesulfonamide. Key intermediates include 3-(cyclohexylsulfonyl)azetidine and the activated oxoethyl precursor. Purification steps should involve column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. How should structural characterization be conducted to confirm identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
- Melting point analysis to assess crystallinity and purity (compare with literature or theoretical values) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow standard sulfonamide handling guidelines:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (S24/25).
- Work in a fume hood to prevent inhalation of dust (S22).
- Store in a cool, dry environment away from oxidizing agents.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC₅₀ variations) be systematically resolved?
- Methodological Answer :
Replicate assays under standardized conditions (pH, temperature, solvent).
Validate target specificity using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition).
Analyze batch-to-batch purity via HPLC and exclude impurities >98%.
Cross-reference with computational docking studies to identify steric/electronic factors affecting activity .
Q. What strategies optimize reaction yield and purity during scale-up synthesis?
- Methodological Answer :
- Employ membrane separation technologies (e.g., nanofiltration) to remove low-MW byproducts.
- Use process simulation software (Aspen Plus, COMSOL) to model reaction kinetics and optimize parameters (temperature, stoichiometry).
- Implement continuous flow chemistry for improved heat/mass transfer and reduced side reactions .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
Perform molecular dynamics (MD) simulations to assess binding stability in the target’s active site.
Use density functional theory (DFT) to calculate electrostatic potential maps and identify reactive moieties.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Conduct pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) to identify rapid clearance or metabolite interference.
- Use tissue-specific microdialysis to measure compound concentration at the target site.
- Evaluate formulation additives (e.g., cyclodextrins) to enhance bioavailability .
Data Contradiction Analysis
Q. What steps validate unexpected spectroscopic results (e.g., anomalous NMR peaks)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
